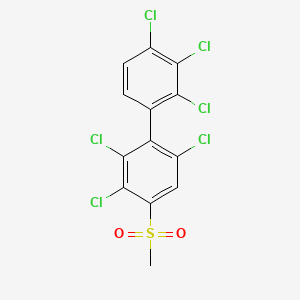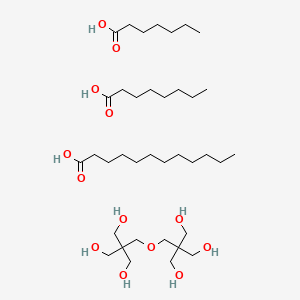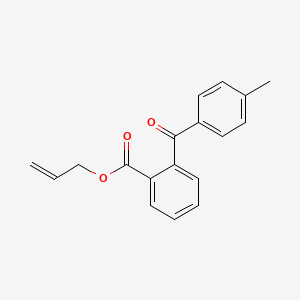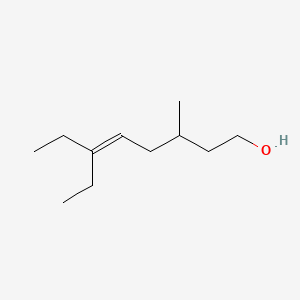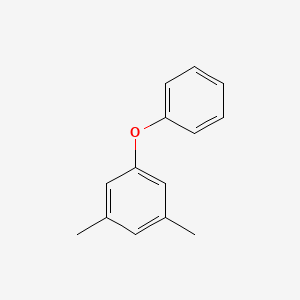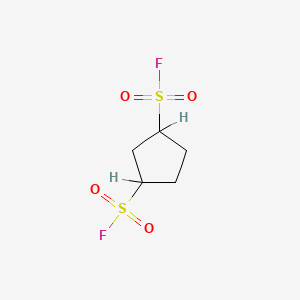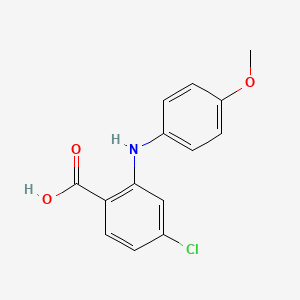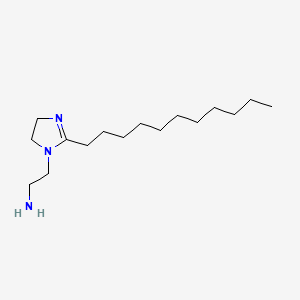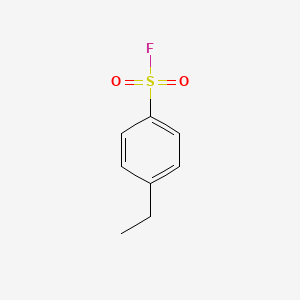
2-Methyl-1,3-pentadiene
Descripción general
Descripción
2-Methyl-1,3-pentadiene is a chemical compound with the molecular formula C6H10 . It is also known by other names such as 1,3-Pentadiene, 2-methyl-, and 2-Methylpenta-1,3-diene .
Synthesis Analysis
2-Methyl-1,3-pentadiene is an important intermediate for the preparation of privetal, which can be prepared by Diels-Alder reaction with acrolein .Molecular Structure Analysis
The molecular weight of 2-Methyl-1,3-pentadiene is 82.1436 . The IUPAC Standard InChI is InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+ .Chemical Reactions Analysis
2-Methyl-1,3-pentadiene is an important intermediate for synthesizing perfume, and can be subjected to Diels-Alder reaction with other unsaturated olefin to synthesize cyclohexene derivative perfume molecules .Physical And Chemical Properties Analysis
The density of 2-Methyl-1,3-pentadiene is 0.7±0.1 g/cm3. It has a boiling point of 76.0±0.0 °C at 760 mmHg. The vapour pressure is 112.8±0.1 mmHg at 25°C. The enthalpy of vaporization is 30.4±0.8 kJ/mol. The flash point is -12.2±0.0 °C .Aplicaciones Científicas De Investigación
Polymer Synthesis
2-Methyl-1,3-pentadiene has significant applications in the field of polymer synthesis. Research indicates that it can be polymerized to create various types of polymers. For instance, isotactic 1,2-poly(E-3-methyl-1,3-pentadiene) was synthesized using systems based on cobalt and phosphine ligands, resulting in polymers with crystalline, isotactic structures (Ricci et al., 2009). Additionally, the influence of monomer structure on polymerization stereoselectivity was explored, revealing the role of 2-methyl-1,3-pentadiene in determining the polymerization process and the properties of the resulting polymers.
Crystallography and Molecular Structure
The molecular structure and crystallography of polymers derived from 2-methyl-1,3-pentadiene have been extensively studied. For example, research into isotactic cis-1,4-poly(3-methyl-1,3-pentadiene) revealed its existence in various polymorphic modifications, showcasing the complex structural behavior of these polymers (Ricci et al., 1995). Such studies are crucial for understanding the material properties and potential applications of these polymers.
Computational Studies
Computational studies have also been conducted to understand the conformers and vibrational frequencies of 2-methyl-1,3-pentadiene. These studies, which utilize ab initio molecular orbital calculations, help in understanding the stability and geometric parameters of different conformers of this compound (Wang et al., 1995). Such insights are vital for predicting the behavior of the compound under various conditions.
Catalysis and Chemical Reactions
2-Methyl-1,3-pentadiene has been studied in the context of catalysis and chemical reactions. For instance, its role in the synthesis of important monomers used in the manufacturing of adhesives, plastics, and resins has been investigated. One study demonstrated the dehydra-decyclization of biomass-derived 2-methyltetrahydrofuran to achieve high yields of 1,3-pentadiene (Kumar et al., 2020). This highlights the potential of 2-methyl-1,3-pentadiene in sustainable chemical production processes.
Safety and Hazards
Propiedades
IUPAC Name |
(3E)-2-methylpenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJMVGJKROQDCB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-20-5 | |
| Record name | 1,3-Pentadiene, 2-methyl-, (3E)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101020907 | |
| Record name | 2-Methylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 1,3-Pentadiene, 2-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9729 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
926-54-5, 1118-58-7 | |
| Record name | (3E)-2-Methyl-1,3-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-Methylpenta-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,3-pentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-butadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Pentadiene, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-methylpenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methyl-1,3-pentadiene?
A1: 2-Methyl-1,3-pentadiene has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.
Q2: What spectroscopic techniques are useful for characterizing 2-Methyl-1,3-pentadiene?
A2: Several spectroscopic techniques can be used to characterize 2-Methyl-1,3-pentadiene, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and conformation of the molecule. [, , , , ]
- Infrared (IR) spectroscopy: Helps identify functional groups and study conformational equilibria. [, , ]
- Ultraviolet Photoelectron (pe) spectroscopy: Offers insights into the electronic structure and conformational preferences in the gas phase. [, ]
Q3: What are the preferred conformations of 2-Methyl-1,3-pentadiene in the gas phase?
A3: While the (E)-isomer prefers the s-trans conformation, the (Z)-isomer favors twisted s-cis conformations in the gas phase. This preference has been confirmed by a combination of ultraviolet photoelectron spectroscopy and computational methods such as MMX, MNDO, AM1, and ab initio MO calculations. [, ]
Q4: Have there been any computational studies on the vibrational frequencies of 2-Methyl-1,3-pentadiene?
A4: Yes, ab initio studies have been conducted to analyze the conformers and vibrational frequencies of 2-Methyl-1,3-pentadiene. []
Q5: How does the reactivity of 2-Methyl-1,3-pentadiene in cationic polymerization compare to its cyclic analog, 3-methylenecyclohexene?
A5: Studies show that 3-methylenecyclohexene is more reactive in cationic polymerization than 2-Methyl-1,3-pentadiene. This difference arises from the lower resonance stabilization of conjugated double bonds and the higher stability of the conjugate cation in the cyclic diene. []
Q6: What are the typical polymerization pathways for 2-Methyl-1,3-pentadiene in cationic polymerization?
A6: 2-Methyl-1,3-pentadiene primarily undergoes 1,4-addition during cationic polymerization, with a minor contribution from 1,2-addition. []
Q7: What is the microstructure of polymers obtained from 2-Methyl-1,3-pentadiene using deoxycholic acid as a template?
A7: Asymmetric inclusion polymerization of both (E)- and (Z)-isomers of 2-Methyl-1,3-pentadiene within deoxycholic acid canals yields optically active polymers with a 1,4-trans, head-to-tail structure. []
Q8: What is the impact of the polymerization temperature on the stereochemistry of poly(2-Methyl-1,3-pentadiene) synthesized with neodymium catalysts?
A8: The polymerization temperature significantly influences the stereochemistry of poly(2-Methyl-1,3-pentadiene) synthesized with neodymium catalysts. At +20°C, a cis-1,4 isotactic polymer is obtained, while at -20°C, a crystalline 1,2 syndiotactic polymer is formed. This shift in stereospecificity is attributed to changes in the coordination mode of the monomer to the catalyst. []
Q9: How does 2-Methyl-1,3-pentadiene behave in Diels-Alder reactions with tetracyanoethylene?
A9: 2-Methyl-1,3-pentadiene readily undergoes Diels-Alder reactions with tetracyanoethylene (TCNE). This reaction forms the basis of an indirect spectrophotometric method for quantifying Diels-Alder-active dienes. []
Q10: Can Methylrhenium trioxide catalyze Diels-Alder reactions involving 2-Methyl-1,3-pentadiene?
A10: Yes, methylrhenium trioxide (MTO) effectively catalyzes Diels-Alder reactions where 2-Methyl-1,3-pentadiene acts as the diene and an α,β-unsaturated ketone or aldehyde serves as the dienophile. Water as a solvent significantly enhances the reaction rate and yield in these MTO-catalyzed reactions. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



